molecular formula C10H17NS B13245377 Spiro[2.6]nonane-4-carbothioamide

Spiro[2.6]nonane-4-carbothioamide

Cat. No.: B13245377
M. Wt: 183.32 g/mol
InChI Key: OAUKYGQWETYWHL-UHFFFAOYSA-N
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Description

Contextualization of Spiro Compounds in Contemporary Organic Chemistry

Spiro compounds are a class of organic molecules distinguished by a unique structural feature: two rings connected by a single, common atom. ontosight.aiontosight.ai This spiro-junction creates a rigid, three-dimensional molecular architecture that sets them apart from more planar or flexible linear and fused-ring systems. rsc.org In modern organic chemistry, the synthesis and study of spiro heterocycles have gained considerable attention due to their diverse functional properties and structural novelty. The inherent three-dimensionality of spirocycles allows them to interact more effectively with the active sites of biological targets, making them promising scaffolds for new drug development. researchgate.net

The introduction of spirocyclic motifs into molecules can significantly influence their physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters in medicinal chemistry. researchgate.netrsc.org Consequently, spirocyclic systems are increasingly utilized in the design of pharmaceuticals, materials with specific optical and electronic properties, and agrochemicals. ontosight.ai

The Carbothioamide Functional Group: Synthetic Utility and Reactivity Profile

The carbothioamide group, also known as a thioamide, is characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. This functional group is a sulfur analog of the more common amide group. Carbothioamides are versatile intermediates in organic synthesis and are found in a number of biologically active compounds. nih.govwikipedia.org

From a synthetic standpoint, the carbothioamide functional group can participate in a variety of chemical transformations. The sulfur atom can be targeted by electrophiles, while the nitrogen and the alpha-carbon can exhibit nucleophilic character. Common reactions involving carbothioamides include alkylation, oxidation, and their use in the formation of various heterocyclic rings. For instance, they can be used in the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles. acs.org The reactivity of the carbothioamide group is influenced by the nature of the substituents on the carbon and nitrogen atoms. solubilityofthings.comnih.gov

Rationale for Dedicated Research on Spiro[2.6]nonane-4-carbothioamide

The specific combination of a spiro[2.6]nonane framework and a carbothioamide functional group in this compound provides a compelling case for dedicated research into its properties and potential applications.

The spiro[2.6]nonane core consists of a cyclopropane (B1198618) ring and a cycloheptane (B1346806) ring sharing a single carbon atom. This arrangement results in a unique and rigid three-dimensional structure. The shared tetrahedral sp³-carbon atom forces the planes of the two rings to be orthogonal to each other. rsc.org This fixed spatial arrangement can be advantageous in the design of molecules with specific shapes for binding to biological targets. The conformational properties of the cycloheptane ring, combined with the strain of the cyclopropane ring, contribute to a distinct topological profile. nih.gov A comparative conformational analysis of related spiro systems has shown that even subtle changes in the spiro ring can lead to different electrostatic potentials, which can be critical for biological activity. nih.gov

Spirocyclic systems are increasingly recognized for their value in medicinal chemistry and materials science. bldpharm.comacs.org Their rigid, three-dimensional nature provides a scaffold that can position appended functional groups in well-defined orientations, which can enhance binding affinity and selectivity for biological targets. bldpharm.com The incorporation of spirocycles can lead to an increase in the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter that has been correlated with a higher success rate in clinical drug development. bldpharm.com Furthermore, spirocyclic structures offer access to novel chemical and intellectual property space. rsc.org

The presence of the carbothioamide functional group on the spiro[2.6]nonane scaffold opens up a wide range of possibilities for chemical transformations. The thioamide can serve as a handle for further functionalization, allowing for the synthesis of a library of derivatives with diverse properties. Given the known biological activities of many carbothioamide-containing compounds, such as antibacterial, antifungal, and anticancer effects, there is potential for this compound and its derivatives to exhibit interesting pharmacological profiles. nih.govacs.org The unique spirocyclic core could impart novel steric and electronic properties to these potential therapeutic agents. In materials science, the rigid spiro framework could be exploited in the development of new polymers or functional materials with tailored properties. ontosight.ai

Data Tables

Table 1: Properties of the Spiro[2.6]nonane Core

Property Value Reference
IUPAC Name spiro[2.6]nonane nih.gov
Molecular Formula C₉H₁₆ nih.gov
Molecular Weight 124.22 g/mol nih.gov
XLogP3-AA 4.2 nih.gov

Table 2: Related Spiro[2.6]nonane Compounds

Compound Name CAS Number Molecular Formula
This compound 2059974-81-9 C₁₀H₁₇NS
Spiro[2.6]nonane-4-carboximidamide 2059988-41-7 C₁₀H₁₈N₂
Spiro[2.6]nonan-4-one Not Available C₉H₁₄O
Spiro[2.6]nonan-4-ylmethanamine 1784261-28-4 C₁₀H₁₉N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

spiro[2.6]nonane-9-carbothioamide

InChI

InChI=1S/C10H17NS/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H2,11,12)

InChI Key

OAUKYGQWETYWHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=S)N

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of Spiro 2.6 Nonane 4 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For Spiro[2.6]nonane-4-carbothioamide, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through one-dimensional and two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR for Connectivity and Proton Environments

The ¹H NMR spectrum of this compound is characterized by a series of complex multiplets, particularly for the protons on the cycloheptane (B1346806) and cyclopropane (B1198618) rings. The asymmetry introduced by the carbothioamide group at the C4 position renders all methylene (B1212753) protons on the cycloheptane ring diastereotopic, leading to distinct signals for each proton. The protons of the thioamide group (-CSNH₂) typically appear as a broad singlet in the downfield region of the spectrum, with its chemical shift being sensitive to solvent and concentration. The cyclopropane protons are expected at higher field (upfield), consistent with the shielding effect of the strained three-membered ring.

The ¹³C NMR spectrum provides crucial information on the carbon framework. A key signal is that of the spiro carbon (C2), which is a quaternary carbon and therefore appears as a singlet with a characteristic chemical shift. Another diagnostic signal is the carbon of the thioamide group (C=S), which is significantly deshielded and appears far downfield. The remaining carbon signals correspond to the methylene groups of the cycloheptane ring and the cyclopropane ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. bas.bg

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound The following data is a plausible representation based on known chemical shift ranges for similar structural motifs.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
C1/C3 (CH₂)~ 0.5 - 0.9~ 15.0 - 20.0Complex multiplets (cyclopropyl)
C2 (C)-~ 25.0 - 35.0Quaternary spiro carbon
C4 (CH)~ 2.8 - 3.2~ 45.0 - 55.0Multiplet
C5/C9 (CH₂)~ 1.2 - 1.9~ 28.0 - 38.0Complex multiplets (cycloheptyl)
C6/C8 (CH₂)~ 1.2 - 1.9~ 25.0 - 35.0Complex multiplets (cycloheptyl)
C7 (CH₂)~ 1.2 - 1.9~ 22.0 - 32.0Complex multiplets (cycloheptyl)
C=S-~ 195.0 - 205.0Thioamide carbon
NH₂~ 7.5 - 8.5-Broad singlet

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR spectra provide initial data, 2D NMR experiments are essential for assembling the complete molecular structure of this compound. nih.govic.ac.ukyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons within the cycloheptane and cyclopropane rings. For instance, the proton at C4 would show correlations to the protons at C5 and C9, helping to trace the sequence of protons around the seven-membered ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is critical for connecting the different fragments of the molecule. Key correlations would be expected from the C4 proton to the spiro carbon (C2), the thioamide carbon (C=S), and carbons C6 and C8. Furthermore, correlations from the thioamide NH₂ protons to the thioamide carbon and C4 would firmly establish the position of the functional group. bas.bg

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision. This allows for the calculation of the elemental formula of this compound (C₉H₁₅NS). A key application of HRMS in this context is to confirm the presence of sulfur. The mass difference between an oxygen and a sulfur atom is significant enough that HRMS can easily distinguish the desired thioamide from its corresponding amide analog. Specifically, thioamidation results in a mass increase of +15.9772 Da relative to the amide, which is distinct from other modifications like oxidation. researchgate.netnih.gov

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. libretexts.orgtutorchase.com For this compound, several fragmentation pathways can be anticipated under electron ionization (EI) or collision-induced dissociation (CID). nih.govlibretexts.orgyoutube.com

A likely fragmentation is the alpha-cleavage adjacent to the thioamide group, leading to the loss of the carbothioamide moiety or parts of the ring structure. Another common fragmentation for cyclic compounds is ring-opening followed by subsequent cleavage.

Table 2: Plausible Mass Spectrometry Fragments for this compound This table presents hypothetical fragments based on general fragmentation principles.

m/z ValueProposed Fragment IdentityRemarks
169[M]⁺Molecular Ion
122[M - CH₂S]⁺Loss of a thioformyl (B1219250) radical fragment
110[M - CSNH₂]⁺Loss of the thioamide radical
95[C₇H₁₁]⁺Loss of the cyclopropane and thioamide groups

Theoretical and Computational Investigations of Spiro 2.6 Nonane 4 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

The core of this molecule is the spiro[2.6]nonane system, which consists of a cyclopropane (B1198618) ring fused to a cycloheptane (B1346806) ring at a single carbon atom. This spirocyclic structure imparts significant conformational rigidity. tandfonline.com The inherent strain in the cyclopropane ring and the flexibility of the cycloheptane ring would lead to a complex potential energy surface with several possible conformers. DFT calculations would be essential to identify the global minimum energy structure and the relative energies of other stable conformers.

The carbothioamide group (-CSNH2) attached to the cycloheptane ring introduces further complexity. The planarity of the thioamide group, a consequence of the delocalization of the nitrogen lone pair into the C=S pi-system, will influence the local geometry. acs.org DFT studies on similar thioamide-containing molecules have shown that the C-N bond has significant double-bond character, leading to a higher rotational barrier compared to a C-N single bond. acs.org

Illustrative DFT-Calculated Properties of a Model Cycloalkyl Carbothioamide

ParameterCalculated Value
C=S Bond Length~1.65 Å
C-N Bond Length~1.35 Å
C-C (ring) Bond Length~1.54 Å
Thioamide C-N Rotational Barrier~20-25 kcal/mol

Note: These are representative values based on DFT studies of analogous cycloalkyl carbothioamides and are intended for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For Spiro[2.6]nonane-4-carbothioamide, the HOMO is expected to be localized primarily on the carbothioamide group, specifically on the sulfur and nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO is likely to be a π* orbital associated with the C=S bond.

A small HOMO-LUMO gap would suggest that the molecule is relatively reactive and can participate in various chemical transformations. DFT calculations can provide precise energies of these frontier orbitals and map their spatial distribution, offering valuable insights into the molecule's reactivity.

Illustrative Frontier Orbital Energies for a Model Cycloalkyl Carbothioamide

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are hypothetical values based on trends observed in DFT studies of similar thioamides and are for illustrative purposes.

Conformational Analysis and Dynamics Simulations of the Spiro[2.6]nonane System

The spiro[2.6]nonane system, with its fused cyclopropane and cycloheptane rings, presents a fascinating case for conformational analysis. The cyclopropane ring is rigid and planar, while the cycloheptane ring is highly flexible and can adopt several low-energy conformations, such as the chair and boat forms. The fusion of these two rings will restrict the conformational freedom of the cycloheptane ring.

Computational methods like molecular mechanics and molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. These simulations can identify the most stable conformers and the energy barriers for interconversion between them. The presence of the carbothioamide substituent on the cycloheptane ring will further influence the conformational preferences, with its size and electronic properties playing a significant role. Anomeric effects, which involve the interaction between lone pairs and adjacent antibonding orbitals, could also play a role in stabilizing certain conformations, a phenomenon observed in other spirocyclic systems. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways.

Elucidation of Reaction Pathways and Transition States

The carbothioamide group is a versatile functional group that can undergo a variety of reactions. For example, it can be hydrolyzed to the corresponding amide or reduced to an amine. It can also participate in cycloaddition reactions and act as a nucleophile through its sulfur or nitrogen atoms.

DFT calculations can be used to model these reactions for this compound. By mapping the potential energy surface of a given reaction, chemists can identify the lowest energy pathway, locate the transition state structure, and calculate the activation energy. This information is invaluable for understanding the reaction mechanism and predicting the reaction rate. For instance, studies on the formation of simple thioamides have utilized DFT to explore potential reaction routes. nih.govfrontiersin.orgnih.gov Similarly, the reactivity of the C=S bond has been investigated computationally in the context of carbene additions to thioketones. mdpi.com

Computational Prediction of Reaction Outcomes

By comparing the activation energies of different possible reaction pathways, computational chemistry can predict the major products of a reaction under specific conditions. For this compound, this could involve predicting the regioselectivity and stereoselectivity of reactions. For example, in an electrophilic attack on the carbothioamide group, calculations could determine whether the attack is more favorable at the sulfur or nitrogen atom.

Furthermore, computational models can predict how changes in the reactant structure or reaction conditions will affect the outcome of the reaction. This predictive power makes computational chemistry an indispensable tool in the design of new synthetic routes and the optimization of existing ones.

Lack of Publicly Available Research on the Computational Investigation of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research on the theoretical and computational investigation of the chemical compound This compound , specifically concerning its Structure-Activity Relationship (SAR) prediction through molecular docking simulations or pharmacophore modeling and virtual screening strategies.

The user's request for an article detailing research findings, including data tables on molecular docking with macromolecular targets and pharmacophore modeling, cannot be fulfilled with scientifically accurate and verifiable information. Generating such an article would require the fabrication of data and research findings, which falls outside the scope of providing factual and reliable information.

While computational chemistry techniques such as molecular docking and pharmacophore modeling are widely applied to various chemical entities to explore their potential biological activities, it appears that "this compound" has not been the subject of such published studies. Searches for computational data on structurally related spiro compounds and other carbothioamide derivatives have also not yielded any information that could be directly and accurately applied to the specific compound as per the strict constraints of the request.

Therefore, the sections and subsections outlined in the user's prompt, namely:

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Pharmacophore Modeling and Virtual Screening Strategies

cannot be populated with the requested detailed and specific research findings for this compound.

Exploration of Advanced Applications and Research Niches for Spiro 2.6 Nonane 4 Carbothioamide

Design Principles for Novel Therapeutic Agents Based on the Spiro[2.6]nonane-4-carbothioamide Scaffold

The this compound structure combines a spiro[2.6]nonane core, providing a rigid 3D framework, with a carbothioamide group, a known pharmacophore that can engage in various biological interactions. The design of new therapeutic agents hinges on leveraging this unique combination.

Spiro compounds have garnered significant attention in the search for new antimicrobial and antitubercular drugs, particularly in light of growing microbial resistance. nih.govnih.gov Research on various spirocyclic systems provides a blueprint for designing potential agents based on the this compound scaffold.

Studies have shown that spiro compounds are promising fragments for drugs with antimicrobial activity. nih.gov For example, a series of spiro-4H-pyran derivatives were synthesized and evaluated for their activity against several bacterial species. nih.govnih.gov One derivative, containing both indole (B1671886) and cytosine rings, demonstrated notable antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values of 32 and 64 µg/mL, respectively. nih.gov This suggests that functionalizing the this compound scaffold with similar heterocyclic moieties could be a viable strategy for developing new antibacterial agents.

In the field of antitubercular research, spirocyclic compounds are considered potential leads for combating Mycobacterium tuberculosis. nih.govresearchgate.net A recent review highlights the progress in developing spirocyclic anti-TB molecules over the past two decades. nih.gov Research on bis-spirochromanones, for instance, has yielded compounds with good antimycobacterial activity against the H37Rv strain, with some showing MIC values as low as 1.56 µg/mL. nih.gov Similarly, certain indole-based spirothiazolidinones have exhibited significant antitubercular activity. rsc.org These findings indicate that the spiro core is a key element for activity, and modifications on the peripheral rings can fine-tune the potency. For this compound, this could involve creating derivatives that incorporate aromatic or heterocyclic systems known to be effective against mycobacteria.

Table 1: Examples of Antimicrobial Activity in Representative Spiro Compounds

Compound Class Target Organism Activity (MIC)
Spiro-4H-pyran derivative Staphylococcus aureus (clinical isolate) 32 µg/mL nih.gov
Spiro-4H-pyran derivative Streptococcus pyogenes (clinical isolate) 64 µg/mL nih.gov
Bis-spirochromanone derivative Mycobacterium tuberculosis H37Rv 1.56 µg/mL nih.gov

The rigid nature of the spirocyclic framework makes it an attractive scaffold for designing inhibitors that can fit into specific binding pockets of cancer-related proteins. nih.gov Spiro compounds have shown promising anticancer activity through various mechanisms. nih.govresearchgate.net

One area of focus has been the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and metastasis. nih.gov A study on novel spiro-pyrrolopyridazine derivatives revealed strong cytotoxic effects on breast, lung, and prostate cancer cells, with IC₅₀ values ranging from 2.31 to 140 μM. nih.gov One particular compound showed selective cytotoxicity towards cancer cells, with an IC₅₀ of 2.31 μM against MCF-7 breast cancer cells and a much lower effect on non-tumorigenic cells. nih.gov This selectivity is a key principle in modern anticancer drug design.

Another successful strategy involves designing spiro compounds that induce apoptosis (programmed cell death) in cancer cells. researchgate.net A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated as cytotoxic agents against human breast carcinoma (MCF-7), ovarian cancer (A2780), and colorectal adenocarcinoma (HT-29) cell lines. researchgate.net A derivative with a sulfonyl spacer was particularly potent, with IC₅₀ values between 0.31 and 5.62 μM, and was found to induce early apoptosis in MCF-7 cells. researchgate.net These examples underscore a key design principle: the spiro core acts as a rigid anchor, while modifications to the attached ring systems and linker groups determine the specific biological target and potency. For this compound, derivatization of the carbothioamide group or the nonane (B91170) ring could be explored to target specific kinases or apoptotic pathways.

Table 2: Anticancer Activity of Selected Spiro Compounds

Compound Class Cell Line Activity (IC₅₀)
Spiro-pyrrolopyridazine (SPP10) MCF-7 (Breast Cancer) 2.31 µM nih.gov
Spiro[chroman-2,4'-piperidin]-4-one A2780 (Ovarian Cancer) 0.31 - 5.62 µM researchgate.net

The constrained conformation of spiro compounds makes them ideal candidates for designing enzyme inhibitors. By presenting functional groups in a precise three-dimensional arrangement, they can achieve high-affinity binding to enzyme active sites.

For example, a novel class of Hepatitis C Virus (HCV) NS3/4a protease inhibitors was developed using a unique spirocyclic-proline structural motif. nih.gov The introduction of the spiro ring rigidified the molecule, improving potency against key viral genotypes by approximately 80-fold compared to its more flexible linear counterpart. nih.gov This demonstrates the power of using a spiro center to lock a molecule into its bioactive conformation, a principle directly applicable to the this compound scaffold for targeting viral proteases or other enzymes.

Spiro compounds have also been investigated as inhibitors of other enzyme classes. Spiro hydantoins derived from 8-aza-4-chromanones have been prepared as potent aldose reductase inhibitors, with one enantiomer showing an IC₅₀ of 7.5 x 10⁻⁹ M. nih.gov Furthermore, spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed as acetyl-CoA carboxylase (ACC) inhibitors, showing activity in the low nanomolar range. nih.gov These studies highlight the versatility of the spiro scaffold in creating potent and selective inhibitors for a wide range of enzymes. The carbothioamide group in this compound could serve as a key binding element, for instance, by acting as a zinc-binding group in metalloenzymes like carbonic anhydrase.

Applications in Asymmetric Catalysis and Ligand Design

The design and synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. jlu.edu.cn The rigid spiro skeleton has been successfully incorporated into chiral ligands to create highly effective catalysts for various asymmetric reactions. jlu.edu.cnnih.gov

Since the late 1990s, a range of chiral phosphine (B1218219) ligands based on spiro skeletons like spiro[4.4]nonane and spirobiindane have been developed. jlu.edu.cn These ligands have been successfully applied in asymmetric catalytic hydrogenation, as well as in forming carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. jlu.edu.cnnih.gov The rigidity of the spiro framework is fundamental to their success, as it creates a well-defined and stable chiral environment around the metal center, enabling effective control of stereochemistry during the catalytic cycle. nih.gov

The this compound scaffold represents a potential platform for developing new chiral ligands. By introducing chirality at the spiro center or by attaching chiral phosphine groups, novel ligands could be synthesized. The carbothioamide group itself could also be used as a coordination site for a metal catalyst. The development of such ligands based on the spiro[2.6]nonane framework could contribute to the expanding toolbox of catalysts for asymmetric synthesis.

Development of Advanced Functional Materials

The same structural rigidity that makes spiro compounds attractive for biological applications also imparts beneficial properties for use in advanced functional materials.

In the field of organic optoelectronics, the "spiro concept" is a well-established design principle for creating stable and efficient materials for OLEDs. acs.org The core idea is to connect two π-conjugated systems through a central sp³-hybridized spiro atom. acs.org This perpendicular arrangement provides several advantages: it increases steric hindrance, which suppresses intermolecular interactions and prevents crystallization, thereby improving the morphological stability of thin films. acs.org It also allows for the tuning of electronic and optical properties. aip.org

Spiro-based materials, such as derivatives of spirobifluorene, are widely used as host materials in phosphorescent OLEDs. rsc.org For instance, host materials incorporating a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor have been used to create highly efficient yellow OLEDs with external quantum efficiencies (EQE) exceeding 27%. rsc.org Other designs have led to efficient blue and green emitting devices. semanticscholar.org

The this compound scaffold could potentially be developed into a building block for novel optoelectronic materials. While the nonane ring itself is not conjugated, the spiro center could be used to link two functional chromophores. The presence of nitrogen and sulfur in the carbothioamide group could also be leveraged to tune the electronic properties of such materials, making this an interesting, albeit underexplored, area of research. nih.gov

Materials for Industrial and Agricultural Applications

The unique three-dimensional structure of spirocyclic compounds, such as this compound, presents intriguing possibilities for the development of novel materials with specialized industrial and agricultural applications. While direct research on this specific carbothioamide is limited, the broader class of spiro compounds has demonstrated significant potential in diverse fields. researchgate.netacs.orgnih.gov

In the realm of industrial materials, spiro compounds are recognized for their contributions to the development of organic light-emitting diodes (OLEDs) and other electroluminescent devices. researchgate.net The rigid and well-defined spatial arrangement of spirocyclic frameworks can influence the photophysical properties of materials, potentially leading to enhanced performance and stability in electronic applications. The presence of the thioamide group in this compound could further modulate these properties, offering a unique scaffold for the design of new functional materials.

Agriculturally, spirocyclic compounds have emerged as a significant class of pesticides, encompassing insecticides, fungicides, herbicides, and plant growth regulators. acs.orgnih.gov Their novel modes of action can be effective against pests that have developed resistance to conventional pesticides. acs.orgnih.gov For instance, certain spiro derivatives are utilized as systemic insecticides against sap-sucking insects. researchgate.net The structural motif of this compound, combining a spirocyclic core with a sulfur-containing functional group, suggests its potential as a lead structure for the development of new agrochemicals. The thioamide functional group itself is a key component in some biologically active molecules, and its incorporation into a spirocyclic system could lead to compounds with desirable pesticidal properties.

Table 1: Potential Industrial and Agricultural Research Areas for this compound

Application AreaPotential Role of this compoundRationale
Industrial Core structure for novel organic electronic materials.The rigid spirocyclic framework can provide thermal and morphological stability, while the thioamide group may influence electronic properties.
Component in the synthesis of specialized polymers.The bifunctional nature of the molecule (spiro ring and thioamide group) could be exploited for polymerization reactions.
Agricultural Scaffold for the development of new pesticides.Spirocyclic compounds are known to exhibit a range of pesticidal activities, and the thioamide group is present in some bioactive molecules. researchgate.netacs.orgnih.gov
Lead compound for plant growth regulators.The unique 3D structure could interact with plant biochemical pathways to modulate growth. acs.orgnih.gov

Surface Modification and Nanotechnology Applications (by analogy with related carboxylic acids)

While direct studies on the use of this compound for surface modification and in nanotechnology are not available, we can infer potential applications by analogy with its corresponding carboxylic acid, Spiro[2.6]nonane-4-carboxylic acid. Carboxylic acids are widely employed for the surface functionalization of various nanomaterials, enabling their dispersion in different media and imparting specific functionalities.

The carboxylic acid group can anchor to the surface of metal oxide nanoparticles, such as titania (TiO2) or iron oxide (Fe3O4), through coordination bonds. nih.govu-tokyo.ac.jp This surface modification can transform hydrophobic nanocrystals into hydrophilic ones, allowing for their stable dispersion in polar solvents, which is crucial for many biological and environmental applications. nih.gov For example, short-chain carboxylic acids have been successfully used to modify the surface of oleic acid-coated TiO2 nanorods and Fe3O4 nanoparticles. nih.gov

Following this analogy, Spiro[2.6]nonane-4-carboxylic acid could be used to functionalize nanoparticle surfaces, introducing the bulky and rigid spiro[2.6]nonane moiety. This could create a well-defined organic layer on the nanoparticle surface, potentially influencing its interaction with the surrounding environment. The three-dimensional nature of the spirocycle could provide steric hindrance, preventing agglomeration and enhancing the stability of nanoparticle dispersions.

In the broader context of nanotechnology, the ability to tailor the surface properties of nanomaterials is paramount for creating advanced functional systems. The introduction of a spirocyclic carboxylic acid onto a nanoparticle surface could be a strategy to control interparticle interactions, influence self-assembly processes, and create unique surface topographies at the nanoscale.

Table 2: Potential Nanotechnology Applications based on Spiro[2.6]nonane-4-carboxylic Acid Analogy

Application AreaPotential Role of Spiro[2.6]nonane-4-carboxylic AcidMechanism/Rationale
Nanoparticle Stabilization Surface modifying agent for metal oxide nanoparticles.The carboxylic acid group binds to the nanoparticle surface, while the spirocyclic group provides steric stabilization, preventing aggregation. nih.govu-tokyo.ac.jp
Controlled Drug Delivery Functionalization of nanocarriers.The spirocyclic moiety could influence the loading and release characteristics of drug molecules from a nanocarrier system.
Nanocomposites Interfacial modifier in polymer nanocomposites.The spirocyclic group could enhance the compatibility and interaction between the nanoparticle filler and the polymer matrix.
Self-Assembled Monolayers Building block for creating structured surfaces.The rigid and defined 3D structure of the spirocycle could be used to create ordered monolayers on various substrates.

Future Research Directions and Unresolved Challenges in Spiro 2.6 Nonane 4 Carbothioamide Chemistry

Development of Highly Atom-Economical and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of complex molecules like spiro compounds is the development of efficient and environmentally benign processes. mdpi.com Future research must prioritize methodologies that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. asianpubs.orgnih.gov

Key areas for investigation include:

Multicomponent Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are inherently efficient. mdpi.com Developing a domino reaction for Spiro[2.6]nonane-4-carbothioamide could significantly reduce steps, solvent waste, and purification efforts.

Catalyst Innovation: The use of organocatalysts or transition metals can enable novel reaction pathways under milder conditions. smolecule.com Research into catalysts that can stereoselectively construct the spiro[2.6]nonane framework would be a significant advancement.

Green Chemistry Principles: The adoption of sustainable practices, such as using non-toxic solvents like water or ethanol (B145695) and employing microwave-assisted synthesis, can drastically lower the environmental impact of production. mdpi.com Electrochemical synthesis is another emerging green tool that can replace hazardous reagents. acs.org

A comparative table of synthetic approaches is presented below:

Table 1: Comparison of Synthetic Methodologies
Methodology Advantages Relevance to this compound
Traditional Linear Synthesis Well-established, predictable steps. Often low atom economy, multiple purification steps, high waste generation.
1,3-Dipolar Cycloaddition High atom economy (>90%), good selectivity. asianpubs.org A potential route for constructing heterocyclic rings attached to the spiro core.
Cascade Radical Additions High atom and step economy. acs.org Could be employed to build the spiro skeleton in a single, efficient sequence.

| Microwave-Assisted MCRs | Reduced reaction times, high yields, use of green solvents. mdpi.com | Offers a sustainable and rapid pathway for synthesis. |

In-depth Understanding of Spiro-Carbon Formation Mechanisms

The creation of the central, shared spiro-atom is the defining step in the synthesis of any spiro compound. mdpi.com A deep mechanistic understanding of this process is crucial for controlling the reaction's outcome, particularly its stereoselectivity. The mechanism for forming the spiro[2.6]nonane system is not yet fully elucidated and presents a significant area for research.

Potential mechanisms that warrant investigation include:

Enzyme-Catalyzed Reactions: In nature, oxidases like FAD-dependent monooxygenases and cytochrome P450s can catalyze spiro-ring formation via epoxidation routes. nih.govnih.gov Exploring chemoenzymatic approaches could offer highly selective and sustainable synthetic pathways.

Cycloaddition Reactions: The concerted or stepwise joining of molecular fragments, such as in Diels-Alder reactions or domino reactions involving carbenoid intermediates, can form the spirocyclic core. researchgate.net

Rearrangement Reactions: Classic reactions like the pinacol-pinacolone rearrangement are known methods for preparing spiro compounds and could be adapted for the spiro[2.6]nonane system. wikipedia.org

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, offering powerful predictive capabilities that can accelerate research and reduce costs. spirochem.com Applying these techniques to this compound can guide synthetic efforts and prioritize compounds with desirable properties.

Future computational studies should focus on:

Property Prediction: Using techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling to predict physical, chemical, and biological properties before synthesis.

Mechanism Elucidation: Modeling reaction pathways to understand the energetics and transition states involved in spiro-carbon formation, which can help optimize reaction conditions. researchgate.net

Virtual Screening: Docking studies that simulate the interaction of virtual libraries of this compound derivatives with biological targets (e.g., enzymes, receptors) can identify promising candidates for development. nih.govnih.gov

Table 2: Predictive Capabilities of Computational Modeling

Computational Method Predicted Property / Application Significance for Research
DFT (Density Functional Theory) Molecular geometry, electronic structure, reaction energies. researchgate.net Optimizing molecular structure, understanding reactivity.
Molecular Docking Binding affinity and mode to biological targets. nih.gov Identifying potential drug candidates and their mechanism of action.
Molecular Dynamics (MD) Conformational flexibility, solvent effects, binding stability. nih.gov Assessing how the molecule behaves in a biological environment.
QSAR Correlation of chemical structure with biological activity. Designing new derivatives with enhanced potency.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The chemical functionality of this compound—namely the carbothioamide group and the spirocyclic scaffold—offers numerous opportunities for chemical modification. Exploring these reactions is key to creating a diverse library of compounds for screening.

Future research should investigate:

Carbothioamide Reactivity: The sulfur and nitrogen atoms of the carbothioamide group can act as nucleophiles, allowing for reactions with various electrophiles to create new derivatives. smolecule.com This group can also participate in cyclization reactions to form novel heterocyclic systems.

Spiro-framework Modification: While the spiro[2.6]nonane core is relatively stable, reactions that modify the ring structure or introduce new functional groups could lead to compounds with unique properties.

Systematic Derivatization: A systematic approach to derivatization, where different parts of the molecule are modified one at a time, will allow for the establishment of clear structure-activity relationships (SAR). acs.org For example, creating a series of analogs by varying substituents on the carbothioamide nitrogen.

Table 3: Potential Derivatization Strategies

Reaction Type Reagents Potential Product
N-Alkylation/Acylation Alkyl halides, acyl chlorides N-substituted carbothioamides
S-Alkylation Alkyl halides Thioimidate esters
Condensation Reactions Carbonyl compounds (aldehydes, ketones) More complex heterocyclic structures smolecule.com
Cyclization Reactions Bifunctional electrophiles Fused-ring systems

Synergistic Integration of Experimental and Computational Research Paradigms

The most rapid and insightful advances in chemical research are achieved when computational and experimental workflows are closely integrated. nih.gov This synergistic approach creates a powerful feedback loop: computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. researchgate.net

A proposed integrated workflow for this compound research would involve:

Computational Design: Use molecular modeling to design a virtual library of derivatives with predicted high activity or desirable properties. spirochem.com

Guided Synthesis: Synthesize the most promising candidates identified in the computational screen using atom-economical and sustainable methods. mdpi.com

Experimental Testing: Evaluate the synthesized compounds in relevant biological or material science assays.

Model Refinement: Feed the experimental results back into the computational models to improve their predictive accuracy. nih.gov

Iterative Optimization: Repeat the cycle to iteratively optimize the molecular structure for the desired application.

This integrated paradigm has the potential to significantly accelerate the discovery process, leading to the development of novel spiro compounds more efficiently than through experimental or computational efforts alone. nih.gov

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